4-O-Methylcedrusin
Descripción
Propiedades
Número CAS |
149340-29-4 |
|---|---|
Fórmula molecular |
C20H24O6 |
Peso molecular |
360.406 |
Nombre IUPAC |
(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C20H24O6/c1-24-17-6-5-13(10-18(17)25-2)19-15(11-22)14-8-12(4-3-7-21)9-16(23)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1 |
Clave InChI |
CDQGQFPAQVLTLZ-HNAYVOBHSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(C3=CC(=CC(=C3O2)O)CCCO)CO)OC |
Sinónimos |
4-O-methylcedrusin |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Methylated Cedrusin Derivatives
- 7-O-Methylcedrusin: This positional isomer of 4-O-methylcedrusin differs in the methylation site (7-hydroxy group instead of 4-hydroxy). Both compounds coexist in Backhousia myrtifolia, but 7-O-methylcedrusin exhibits weaker anti-inflammatory activity (IC~50~ for NO inhibition: >50 µg/mL vs. 8.30 µg/mL for 4-O-methylcedrusin) .
Lignans with Dihydrobenzofuran Cores
- 8-Demethylsideroxylin: A structurally related neolignan from Backhousia myrtifolia, it shares a dihydrobenzofuran backbone but lacks the methyl group at position 3. Despite this, it shows comparable anti-inflammatory activity to 4-O-methylcedrusin (IC~50~ for NO inhibition: 8.30 µg/mL) .
- (+)-Lariciresinol: A furofuran lignan from peumo fruit, it diverges in core structure (furofuran vs. dihydrobenzofuran) and exhibits distinct bioactivities, such as estrogenic effects, unlike the vasoprotective and anti-inflammatory roles of 4-O-methylcedrusin .
Comparative Data Table
Key Research Findings
- Anti-Inflammatory Activity: 4-O-Methylcedrusin outperforms 7-O-methylcedrusin in inhibiting NO and TNF-α production in macrophages, likely due to optimal methylation positioning enhancing receptor interactions .
- Antioxidant Capacity : Its free 3'-OH group (unlike 3',4-O-dimethylcedrusin) enables potent radical scavenging, contributing to peumo extract’s ORAC value of 0.637 mmol/g DW .
- Synthetic Accessibility : The use of cyclic carbonate protective groups streamlines synthesis, avoiding harsh deprotection conditions and improving yields (up to 82%) .
Q & A
Basic Research Questions
Q. What are the key methodologies for identifying and characterizing 4-O-Methylcedrusin in plant extracts?
- Answer : Identification involves chromatographic separation (e.g., HPLC or GC-MS) followed by spectroscopic analysis (NMR, IR, and high-resolution mass spectrometry) to confirm structural features like the methyl ether group at the C-4 position. Comparative analysis with reference standards and databases (e.g., PubChem, SciFinder) is critical for validation . Purity assessment requires techniques such as thin-layer chromatography (TLC) with multiple solvent systems to detect impurities .
Q. How can researchers isolate 4-O-Methylcedrusin with high yield and minimal degradation?
- Answer : Optimize extraction using polar solvents (e.g., methanol/water mixtures) and column chromatography with silica gel or Sephadex LH-20. Temperature control (<40°C) and inert atmospheres (N₂) prevent oxidation. Fraction collection should be monitored via UV-Vis at 280 nm (typical for phenolic compounds) .
Q. What experimental designs are recommended for assessing 4-O-Methylcedrusin’s in vitro biological activity?
- Answer : Use dose-response assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) with triplicate measurements and positive/negative controls. For enzyme inhibition studies (e.g., COX-2 or α-glucosidase), include kinetic analyses (Lineweaver-Burk plots) to determine inhibition mechanisms. Statistical validation (ANOVA, p<0.05) is essential .
Advanced Research Questions
Q. How should researchers address contradictory data on 4-O-Methylcedrusin’s pharmacokinetic properties across studies?
- Answer : Conduct meta-analyses to identify variables (e.g., animal models, administration routes) causing discrepancies. Validate findings via in vivo studies with standardized protocols (e.g., fixed-dose oral administration in Sprague-Dawley rats) and LC-MS/MS quantification. Cross-reference solubility data (logP, bioavailability) with computational models (e.g., SwissADME) .
Q. What strategies optimize 4-O-Methylcedrusin’s stability in long-term pharmacological studies?
- Answer : Use lyophilization for storage and nano-encapsulation (e.g., liposomes or PLGA nanoparticles) to enhance stability in physiological conditions. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and UPLC-PDA analysis .
Q. How can multi-omics approaches elucidate 4-O-Methylcedrusin’s mechanism of action in chronic disease models?
- Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways (e.g., NF-κB or Nrf2). Use CRISPR-Cas9 knockouts in cell lines to validate target genes. Network pharmacology tools (e.g., STRING, Cytoscape) identify protein-protein interactions .
Q. What criteria determine the validity of 4-O-Methylcedrusin’s synergistic effects with other phytochemicals?
- Answer : Apply the Chou-Talalay combination index (CI) model to quantify synergy (CI<1). Validate via isobolograms and mechanistic studies (e.g., molecular docking to assess binding site competition). Replicate results in 3D cell cultures or organoids to mimic in vivo complexity .
Methodological Guidelines
- Data Reproducibility : Document all protocols in line with the ARRIVE 2.0 guidelines, including raw data (e.g., chromatograms, spectra) in supplementary materials .
- Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
- Literature Review : Prioritize primary sources (e.g., Journal of Natural Products, Phytochemistry) over reviews. Cross-validate spectral data with the AntiBase database .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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